molecular formula C12H15N3O2S2 B10756094 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide

4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide

Cat. No.: B10756094
M. Wt: 297.4 g/mol
InChI Key: LPQUJAANWFHCJV-UHFFFAOYSA-N
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Description

4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound has a molecular formula of C12H15N3O2S2 and a molecular weight of 297.396 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide typically involves the reaction of 5-isopropyl-1,3-thiazol-2-amine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
  • 4-[(5-Ethyl-1,3-thiazol-2-YL)amino]benzenesulfonamide
  • 4-[(5-Propyl-1,3-thiazol-2-YL)amino]benzenesulfonamide

Uniqueness

4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide is unique due to the presence of the isopropyl group on the thiazole ring, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds .

Properties

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(5-propan-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C12H15N3O2S2/c1-8(2)11-7-14-12(18-11)15-9-3-5-10(6-4-9)19(13,16)17/h3-8H,1-2H3,(H,14,15)(H2,13,16,17)

InChI Key

LPQUJAANWFHCJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(S1)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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